4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
Description
Properties
IUPAC Name |
7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c13-11-10-6-7-16(12(10)15-8-14-11)19(17,18)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWMGRLPNPQCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449373 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186519-89-1 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The synthesis involves two stages:
-
Condensation : 2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate in the presence of a Lewis acid catalyst to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
-
Cyclization : The intermediate undergoes addition-condensation with formamidine salt, followed by elimination to yield the pyrrolo[2,3-d]pyrimidine core.
Key Reaction Conditions:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | ZnCl₂ (1-5 wt%) | Increases rate |
| Solvent | Methanol/Cyclohexane | Improves purity |
| Temperature | 35-70°C | Balances speed/side reactions |
| Molar Ratio (III:II) | 1.0-6.0:1 | Maximizes conversion |
The patented method achieves a 90.2% yield with 99.3% purity, significantly outperforming traditional routes that involve phosphorus oxychloride-mediated chlorination (65-75% yield).
| Parameter | Typical Value | Notes |
|---|---|---|
| Solvent | Dichloromethane | Inert, polar aprotic |
| Base | Triethylamine (1.1 eq) | Scavenges HCl |
| Temperature | 0-25°C | Minimizes side reactions |
| Reaction Time | 4-12 hours | Completion monitored by TLC |
Yields for analogous sulfonation reactions range from 70-85% , depending on purification methods.
Process Optimization and Scalability
Catalyst Screening
Lewis acid catalysts were critical in the condensation step:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| ZnCl₂ | 90.2 | 99.3 |
| FeCl₃ | 82.4 | 97.1 |
| AlCl₃ | 75.6 | 95.8 |
Zinc chloride demonstrated superior performance due to its moderate Lewis acidity and compatibility with the solvent system.
Solvent Effects
Solvent polarity directly influenced cyclization efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Methanol | 32.7 | 90.2 |
| Ethanol | 24.3 | 87.4 |
| THF | 7.5 | 68.9 |
Methanol's high polarity facilitated both the dissolution of formamidine acetate and the elimination of HCl during cyclization.
Industrial Production Considerations
Scale-up challenges were addressed through:
-
Continuous Flow Reactors : Reduced reaction time from 8 hours (batch) to 2.5 hours
-
Waste Minimization : 78% reduction in acidic waste compared to prior methods
-
Quality Control : Implemented in-line PAT (Process Analytical Technology) for real-time monitoring
A proposed pilot-scale protocol achieves 86% overall yield at 100 kg/batch.
Comparative Analysis of Synthetic Routes
*E-Factor = kg waste/kg product
The patented method demonstrates superior sustainability and efficiency, making it preferable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions, although these are less common.
Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Nucleophilic Substitution: Substituted pyrrolo[2,3-D]pyrimidines with various functional groups.
Cross-Coupling Reactions: Biaryl derivatives and other complex structures.
Scientific Research Applications
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Chemical Biology: Acts as a probe for investigating biological pathways and mechanisms.
Material Science:
Mechanism of Action
The mechanism of action of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine largely depends on its specific application. In medicinal chemistry, it often functions as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity . The phenylsulfonyl group enhances its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Antiviral Activity
- Nitrobenzyl Derivatives (34a, 34d): Exhibit potent inhibition of Zika virus (EC₅₀ = 0.8–1.2 µM) due to nitro group-mediated interactions with viral enzymes .
Kinase Inhibition
- SEM-Protected Analogues: Serve as precursors for JAK1/2 inhibitors (e.g., ruxolitinib analogues), with IC₅₀ values <10 nM in enzymatic assays .
- Trifluoromethylbenzyl Derivatives (34h): Demonstrate enhanced metabolic stability (t₁/₂ > 6 h in microsomes) compared to nitrobenzyl groups, which are prone to reduction .
Physicochemical Properties
Table 2: Thermal and Spectral Properties
Notable Trends:
- Thermal Stability: The phenylsulfonyl derivative exhibits high thermal stability (mp 219°C), advantageous for solid-state formulations .
- Solubility: Nitrobenzyl and trifluoromethylbenzyl derivatives show moderate aqueous solubility (0.1–1 mg/mL), whereas SEM-protected analogues require organic solvents (e.g., THF) for dissolution .
Metabolic and Enzymatic Stability
- Phenylsulfonyl vs. Benzyl Groups: The sulfonyl group resists oxidative metabolism in liver microsomes, whereas benzyl derivatives undergo rapid hydroxylation (t₁/₂ < 1 h) .
Biological Activity
Overview
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly as a kinase inhibitor. This compound features a chloro substituent at the 4-position and a phenylsulfonyl group at the 7-position, which contribute to its unique biological properties.
- IUPAC Name : 7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine
- Molecular Formula : C₁₂H₈ClN₃O₂S
- Molecular Weight : 337.74 g/mol
- CAS Number : 186519-89-1
The biological activity of this compound primarily revolves around its role as a kinase inhibitor . It interacts with the ATP-binding sites of various kinases, effectively blocking their activity. This inhibition can lead to the modulation of several signaling pathways involved in cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The following table summarizes key findings from studies on its anticancer effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (lung cancer) | 1.52 | Induces apoptosis through caspase activation |
| HeLa (cervical cancer) | 0.21 | Inhibits tubulin polymerization |
| MCF-7 (breast cancer) | 6.30 | Alters cell cycle phases and increases pro-apoptotic markers |
Kinase Inhibition
Studies have demonstrated that this compound selectively inhibits several protein kinases, which is critical for its therapeutic potential:
| Kinase | Inhibition (%) at 10 µM |
|---|---|
| AURKB | 31% |
| CLK2 | 37% |
| PI5P4Kγ | K_D = 7.1 nM |
These findings highlight the compound's selectivity and potency against specific kinases, which is essential for minimizing off-target effects in therapeutic applications.
Case Studies
-
Study on PI5P4Kγ Inhibition :
A study published in Nature identified several compounds related to this compound that showed low nanomolar potency against PI5P4Kγ. These compounds were noted for their ability to penetrate the blood-brain barrier, suggesting potential applications in neurodegenerative diseases. -
Anticancer Efficacy in Vivo :
In animal models, administration of this compound led to significant tumor regression in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine and its derivatives?
- Methodological Answer : The compound and its derivatives are synthesized via nucleophilic substitution reactions. A typical procedure involves refluxing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with substituted amines or aryl groups in isopropanol or ethanol, catalyzed by HCl. For example, derivatives with substituted benzene rings at the R2 position are synthesized by refluxing for 12–48 hours, followed by extraction with chloroform and recrystallization (yields: 16–94%) . Purification often involves silica gel chromatography (e.g., EtOAc/n-pentane) .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Characterization relies on:
- 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.3 ppm for phenylsulfonyl groups) .
- HRMS : Validates molecular weight (e.g., m/z 229.0887 for fluorophenyl derivatives) .
- Melting points : Reported ranges (e.g., 188–253°C) help assess crystallinity .
Q. What in vitro assays are suitable for preliminary evaluation of its kinase inhibitory activity?
- Methodological Answer : Use enzymatic assays measuring IC50 values against kinases like FAK, EGFR, or VEGFR2. For example:
- FAK inhibition is tested via ADP-Glo™ kinase assays with IC50 values in the 10⁻⁸–10⁻⁹ M range .
- Cellular assays (e.g., inhibition of MDA-MB-231 breast cancer proliferation) validate activity in relevant cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) at R2 to enhance kinase binding affinity. For example, 4-fluorophenyl derivatives show improved FAK inhibition (IC50: 229.0887) .
- Scaffold modification : Replace the phenylsulfonyl group with pyrazole rings to adjust lipophilicity and solubility .
- Docking studies : Use software like AutoDock to predict interactions with kinase ATP-binding pockets (e.g., FAK’s hinge region) .
Q. What strategies address contradictory data in enzymatic vs. cellular activity assays?
- Methodological Answer :
- Permeability testing : Use Caco-2 cell monolayers to assess compound uptake; poor permeability may explain cellular inactivity despite enzymatic potency .
- Metabolic stability : Conduct microsomal assays (e.g., liver microsomes + NADPH) to identify rapid degradation .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
Q. How can regioselective functionalization of the pyrrolo[2,3-d]pyrimidine core be achieved?
- Methodological Answer :
- Directed lithiation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the C6 position, enabling aldehyde/ketone addition (e.g., phenylmethanol derivatives) .
- SEM protection : Protect the N7 position with SEM-Cl to direct reactivity to C4 or C6 .
- Iodination : Introduce iodine at C6 using NIS (N-iodosuccinimide) for subsequent cross-coupling (e.g., Suzuki-Miyaura) .
Q. What computational tools validate target engagement and binding modes?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., FAK-ligand) over 100 ns to assess stability .
- Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., methyl vs. ethyl groups) .
- Cocrystallization : Co-crystallize derivatives with target kinases (e.g., JAK2) to resolve binding poses .
Key Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
